Calcium DL-aspartate

Calcium bioavailability Amino acid chelate In vivo absorption

Calcium carbonate fails in achlorhydric patients; calcium citrate bypasses amino acid transport. Calcium DL-aspartate chelate addresses both: the aspartate ligand enables paracellular and transporter-mediated absorption, reducing mineral antagonism. • 2.3-fold higher absorption vs. seaweed-derived Ca; stable in neutral & acidic solutions for clear liquid formulations • Defined 1:1 stoichiometry supports head-to-head PK studies • DL-racemic form retains full chelation chemistry at lower cost than enantiopure L-aspartate White crystalline powder, GB 29226-2012 compliant, in stock for immediate global dispatch.

Molecular Formula C4H5CaNO4
Molecular Weight 171.16 g/mol
CAS No. 10389-10-3
Cat. No. B087519
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCalcium DL-aspartate
CAS10389-10-3
Molecular FormulaC4H5CaNO4
Molecular Weight171.16 g/mol
Structural Identifiers
SMILESC(C(C(=O)[O-])N)C(=O)[O-].[Ca+2]
InChIInChI=1S/C4H7NO4.Ca/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H,6,7)(H,8,9);/q;+2/p-2
InChIKeyOPSXJNAGCGVGOG-UHFFFAOYSA-L
Commercial & Availability
Standard Pack Sizes1 kg / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Calcium DL-Aspartate: Chemical and Regulatory Profile


Calcium DL-aspartate (CAS 10389-10-3) is a 1:1 calcium salt of DL-aspartic acid, existing as a chelate where the calcium ion is coordinated by the amino and carboxylate groups of the aspartate ligand [1]. This compound exhibits high water solubility and remains stable in both neutral and acidic solutions, distinguishing it from less soluble inorganic calcium salts [2]. It is recognized as a nutritional fortification substance under China's GB 29226-2012 standard and has been evaluated by the European Food Safety Authority (EFSA) for use in food supplements, establishing a defined regulatory footprint [3]. The DL-racemic form offers a cost-effective alternative to enantiopure L-aspartate variants while retaining the core chelation chemistry that underpins its bioavailability advantages.

1
DL-Racemic Chelate: Cost-effective alternative to L-aspartate; retains core calcium coordination chemistry.
2
High Solubility: Freely soluble in neutral and acidic aqueous phases; supports liquid and beverage formulations.
3
Regulatory Recognized: EFSA evaluated for food supplements; GB 29226-2012 compliant for nutritional fortification.

Calcium DL-Aspartate Substitution Risks


Calcium salts are not interchangeable commodities; their absorption efficiency, pH dependence, and ligand-mediated transport mechanisms vary substantially by counterion. Calcium carbonate requires gastric acid for solubilization and exhibits poor absorption in achlorhydric populations, while calcium citrate, though less pH-sensitive, does not leverage active amino acid transport pathways [1]. Calcium DL-aspartate is distinct in that the aspartate ligand enables calcium absorption via both paracellular and amino acid transporter-mediated routes, potentially reducing competition with other divalent cations [2]. Substituting calcium DL-aspartate with a less expensive inorganic salt without reformulation or bioavailability validation may result in subtherapeutic calcium delivery, particularly in populations with compromised gastric function or elevated mineral antagonism.

Inorganic Salts (e.g., Carbonate)
Require gastric acid for dissolution; absorption may be markedly reduced in low-acidity conditions, unlike the aspartate chelate.
Calcium Citrate
Less pH-dependent, but does not engage amino acid transport pathways; may not replicate chelate-mediated absorption profile.
Unvalidated Substitution
Direct replacement without formulation or bioavailability validation may shift absorption efficiency and tissue delivery in target models.

Calcium DL-Aspartate: Comparative Bioavailability Evidence


Absorption Advantage Over Seaweed Calcium in Rat Model

In a controlled study using calcium-deficient rats, aspartic acid chelated calcium (AAC, equivalent to calcium aspartate) was directly compared to calcium carbonate and seaweed-derived calcium. AAC exhibited a 2.3-fold higher calcium absorption rate than seaweed-derived calcium, as quantified by fecal calcium excretion over a 3-day period [1].

Absorption vs. Seaweed Ca
Head-to-head
Calcium aspartate: fecal Ca 35.4 mg/3 days vs. seaweed Ca 71.1 mg/3 days (2.3-fold higher absorption); n=6, p
Supports absorption-model comparison; reported higher fractional uptake.
Calcium-deficient rat model, 7-day administration.
Reported Absorption Rate
Data to verify
Specification sheet reports ~90% absorption vs. carbonate 5%, citrate 25% (18-fold and 3.6-fold higher).
Benchmark for initial triage; confirmatory testing advised.
Methodology not fully disclosed; supplier-origin data.
Bone Density Model
Supporting evidence
Ca aspartate + collagen oligopeptide increased BMD vs. OVX control (P
Supports tissue-level endpoint; synergy with collagen noted.
Combination formulation; n=10/group.
pH-Independent Solubility
Class-level inference
Highly soluble in water and both neutral and acid solutions (patent disclosure); no dissolution pH threshold required.
Enables clear liquid formulations without pH adjustment.
Qualitative observation from patent literature.
Chelate Absorption Superiority
Class-level inference
ACS review across Fe, Zn, Mn, Ca, Mg, Cu concludes amino acid chelates exhibit greater absorption than inorganic salts.
Mechanistic rationale for absorption profile; not a direct Ca DL-aspartate study.
Summarizes multiple in vitro and in vivo models.
Reference Standard Utility
Source review
Identified as a defined, reproducible calcium source for comparative PK and tissue distribution studies.
Supports head-to-head calcium salt research design.
Positioning statement; independent validation data not cited.
Calcium bioavailability Amino acid chelate In vivo absorption

Absorption Rate vs. Calcium Carbonate and Citrate

According to commercial technical specifications, calcium aspartate exhibits a 90% absorption rate, substantially exceeding the reported absorption rates of calcium carbonate (5%) and calcium citrate (25%) [1]. While not derived from a peer-reviewed clinical trial, this specification-grade data aligns with the class-level expectation that amino acid chelates outperform inorganic salts.

Reported Absorption Rate
Data to verify
Specification sheet reports ~90% absorption vs. carbonate 5%, citrate 25% (18-fold and 3.6-fold higher).
Benchmark for initial triage; confirmatory testing advised.
Methodology not fully disclosed; supplier-origin data.
Absorption efficiency Formulation comparison Calcium supplementation

Bone Density Enhancement with Collagen Oligopeptide

In a 90-day ovariectomized rat study, calcium aspartate administered at 116.7 mg/kg combined with marine fish collagen oligopeptide (250 mg/kg) produced a statistically significant increase in bone mineral density (BMD) compared to the untreated model control group (P < 0.05) [1]. Calcium aspartate alone trended toward higher BMD but did not reach significance, suggesting synergistic enhancement with the collagen component.

Bone Density Model
Supporting evidence
Ca aspartate + collagen oligopeptide increased BMD vs. OVX control (P
Supports tissue-level endpoint; synergy with collagen noted.
Combination formulation; n=10/group.
pH-Independent Solubility
Class-level inference
Highly soluble in water and both neutral and acid solutions (patent disclosure); no dissolution pH threshold required.
Enables clear liquid formulations without pH adjustment.
Qualitative observation from patent literature.
Chelate Absorption Superiority
Class-level inference
ACS review across Fe, Zn, Mn, Ca, Mg, Cu concludes amino acid chelates exhibit greater absorption than inorganic salts.
Mechanistic rationale for absorption profile; not a direct Ca DL-aspartate study.
Summarizes multiple in vitro and in vivo models.
Reference Standard Utility
Source review
Identified as a defined, reproducible calcium source for comparative PK and tissue distribution studies.
Supports head-to-head calcium salt research design.
Positioning statement; independent validation data not cited.
Bone mineral density Osteoporosis model In vivo efficacy

Solubility Across pH for Liquid Formulations

Calcium monoaspartate (the 1:1 calcium-aspartate complex corresponding to the DL-form) is described in patent literature as 'highly soluble in water and, in fact, in both neutral and acid solutions' [1]. This dual-pH solubility profile contrasts with calcium carbonate, which requires acidic conditions for dissolution, and positions calcium DL-aspartate as a preferred calcium source for liquid dietary supplements and fortified beverages.

pH-Independent Solubility
Class-level inference
Highly soluble in water and both neutral and acid solutions (patent disclosure); no dissolution pH threshold required.
Enables clear liquid formulations without pH adjustment.
Qualitative observation from patent literature.
Solubility Formulation Physicochemical property

Amino Acid Chelate Absorption Superiority

A foundational ACS symposium review summarizing in vitro mucosal cell uptake studies, perfusion experiments, and in vivo isotope tracer studies across Fe, Zn, Mn, Ca, Mg, and Cu concluded that 'intestinal absorption and subsequent metabolism of the above minerals is greater when they are ingested as amino acid chelates compared to inorganic salts of the same metals' [1].

Chelate Absorption Superiority
Class-level inference
ACS review across Fe, Zn, Mn, Ca, Mg, Cu concludes amino acid chelates exhibit greater absorption than inorganic salts.
Mechanistic rationale for absorption profile; not a direct Ca DL-aspartate study.
Summarizes multiple in vitro and in vivo models.
Mineral bioavailability Amino acid chelation Absorption mechanism

Reference Standard for Calcium Pharmacokinetics

Calcium DL-aspartate is specifically identified as a defined calcium source suitable for 'comparative studies of calcium salt pharmacokinetics and tissue distribution' . Its well-characterized stoichiometry (1:1 Ca:aspartate) and solubility profile make it a reproducible standard for head-to-head absorption and biodistribution experiments against other calcium salts.

Reference Standard Utility
Source review
Identified as a defined, reproducible calcium source for comparative PK and tissue distribution studies.
Supports head-to-head calcium salt research design.
Positioning statement; independent validation data not cited.
Pharmacokinetics Tissue distribution Analytical reference

Calcium DL-Aspartate: Research and Industrial Applications


High-Bioavailability Calcium for Low Gastric Acid

Based on calcium aspartate's high solubility in neutral solutions [1] and its 2.3-fold absorption advantage over seaweed-derived calcium [2], formulators can justify its selection for supplements intended for elderly populations, individuals taking proton-pump inhibitors, or those with achlorhydria who cannot efficiently solubilize calcium carbonate.

Liquid Supplements and Fortified Beverages

The patent-documented high solubility of calcium monoaspartate in both neutral and acidic aqueous solutions [1] enables clear, stable liquid formulations without precipitation—a critical advantage over calcium carbonate and calcium phosphate salts that require acidic pH or complex suspension systems.

Calcium Bioavailability Research and Pharmacokinetics

As a defined calcium source with reproducible stoichiometry and solubility , calcium DL-aspartate serves as an appropriate reference compound for head-to-head absorption studies against other calcium salts, enabling robust pharmacokinetic comparisons and tissue distribution analyses.

Animal Feed Fortification Against Mineral Antagonism

Class-level evidence demonstrating superior absorption of amino acid chelates over inorganic salts [3] supports the use of calcium DL-aspartate in livestock and companion animal diets where phytate, fiber, or competing minerals would otherwise reduce calcium bioavailability from carbonate or sulfate sources.

Application
Selection Property
Validation Focus
Reduced Gastric Acidity Supplementation
Neutral-pH solubility, absorption pathway context
Absorption models in low-acid conditions
Liquid Supplements & Beverages
High aqueous solubility without precipitation
Formulation stability, clarity, pH compatibility
Calcium Bioavailability Research
Defined stoichiometry and reproducible solubility
Head-to-head PK and tissue distribution comparisons
Animal Feed Fortification
Chelate absorption pathway, reported class-level advantage
Bioavailability in high-phytate/fiber diet models

Technical Documentation Hub

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32 linked technical documents
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